3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide is a chemical compound categorized under the class of pyrazole derivatives. It is recognized for its potential biological activities and applications in medicinal chemistry. The compound's molecular formula is , and it has a molar mass of approximately 261.12 g/mol. This compound is of interest due to its structural features, which include a bromo substituent on the pyrazole ring, contributing to its reactivity and biological properties.
The synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide typically involves several steps. A common method includes:
Technical details regarding the reaction conditions, including temperature, solvent, and catalysts used during these processes, are critical for optimizing yield and purity.
The chemical reactivity of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide can be explored through various reactions:
These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.
The mechanism by which 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide exerts its biological effects is not fully elucidated but may involve:
Further studies are necessary to clarify its specific mechanisms and potential therapeutic applications.
Relevant data from spectroscopic analyses (e.g., Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy) can provide further insights into its physical and chemical properties.
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide has several scientific uses:
3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide (CAS: 512809-18-6) is a synthetically engineered small molecule with the systematic name derived from its core pyrazole ring and propyl-linked hydrazide moiety. Its structural architecture comprises a brominated dimethylpyrazole unit connected via a three-carbon alkyl chain to a terminal hydrazide group (-CONHNH₂). This arrangement creates a bifunctional molecule with distinct polar and hydrophobic regions that influence both its physicochemical behavior and biological interactions [1] [3].
Table 1: Fundamental Chemical Identifiers of 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide
Property | Value |
---|---|
CAS Registry Number | 512809-18-6 |
Molecular Formula | C₈H₁₃BrN₄O |
Molecular Weight | 261.12 g/mol |
IUPAC Name | 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide |
SMILES | CC₁=C(C(=NN₁CCC(=O)NN)C)Br |
InChIKey | QTOFWFGESPQEHM-UHFFFAOYSA-N |
Purity Specifications | ≥95% (HPLC) |
Storage Stability | Sealed, dry, 2-8°C |
The molecular formula C₈H₁₃BrN₄O confirms the presence of eight carbon atoms, thirteen hydrogen atoms, one bromine atom, four nitrogen atoms, and one oxygen atom. The dimethylpyrazole core (3,5-dimethyl-4-bromo-1H-pyrazole) provides a planar, aromatic base that supports hydrophobic interactions and π-stacking capabilities. The propane linker (-CH₂-CH₂-CH₂-) introduces torsional flexibility, allowing the terminal hydrazide group to adopt favorable conformations for target binding. The terminal hydrazide (-CONHNH₂) serves as a hydrogen bond donor-acceptor domain, significantly enhancing water solubility and enabling formation of critical intermolecular contacts with biological macromolecules [1] [3] [8].
Computational analyses predict a TPSA (Topological Polar Surface Area) of 72.94 Ų, indicating moderate membrane permeability. The cLogP value of 0.64 suggests balanced lipophilicity, potentially favoring both cellular uptake and aqueous solubility—a crucial factor for drug bioavailability. The molecule contains two hydrogen bond donors and four hydrogen bond acceptors, further supporting its capacity for targeted molecular recognition [1].
The strategic incorporation of bromine at the pyrazole C4 position and the terminal hydrazide moiety transforms this derivative into a multifunctional pharmacophore with enhanced bioactivity potential:
Bromine as a Strategic Halogen
Hydrazide as a Multifunctional Pharmacophore
Table 2: Functional Group Contributions to Bioactivity
Functional Group | Key Properties | Biological Implications |
---|---|---|
4-Bromo | - Enhanced lipophilicity - Electron-withdrawing effect - Cross-coupling versatility | - Improved membrane permeability - Enhanced target binding affinity - Synthetic handle for diversification |
Hydrazide (-CONHNH₂) | - Bifunctional H-bond capability - Nucleophilic terminal nitrogen - Conformational flexibility | - Protein target recognition - Metal ion coordination - Derivative synthesis potential |
This functional group synergy creates a molecule capable of sophisticated molecular recognition while maintaining synthetic accessibility for structure-activity relationship (SAR) exploration. The bromine atom enhances target affinity through halogen bonding with carbonyl oxygen atoms or other electron-rich sites in biological macromolecules, while the hydrazide group provides water solubility and additional binding interactions [5] [6].
The therapeutic evolution of pyrazole derivatives spans over a century, marked by key milestones that highlight their medicinal significance:
Early Foundations (1880s-1950s)The pyrazole journey began with Ludwig Knorr's pioneering synthesis in 1883 using β-diketones and phenylhydrazine—a methodology that remains relevant today [2] [5]. This foundational work enabled the development of first-generation pyrazole therapeutics, including antipyrine (analgesic, 1887) and phenylbutazone (anti-inflammatory, 1949). These early agents established the pyrazole scaffold as a viable pharmacophore with demonstrable bioactivity in humans, though they lacked target specificity [5].
Modern Targeted Therapeutics (1960s-Present)Advances in structural biology and rational drug design transformed pyrazole derivatives into targeted therapeutic agents:
Table 3: Evolution of Clinically Significant Pyrazole-Based Drugs
Era | Representative Drug | Therapeutic Category | Key Structural Features |
---|---|---|---|
1960s | Betazole | Diagnostic (gastric secretion) | 2-(Pyrazol-3-yl)ethanamine derivative |
1980s | Difenamizole | Analgesic/anti-inflammatory | 1,5-Diphenyl-3-methylpyrazole |
1990s | Celecoxib | COX-2 selective anti-inflammatory | 1,5-Diaryl-3-trifluoromethylpyrazole |
2000s | Rimonabant | CB1 antagonist (anti-obesity) | 1,5-Diarylpyrazole carboxamide |
2010s | Crizotinib | ALK/ROS1 inhibitor (oncologic) | 3-((R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine |
2020s | Deracoxib | Veterinary COX-2 inhibitor | 4-(4-Methylsulfonylphenyl)-3-phenyl-5H-furan-2-one derivative |
This evolution demonstrates a strategic progression from simple pyrazole rings to molecularly targeted agents with sophisticated substitution patterns. The introduction of celecoxib (1998) marked a watershed moment, showcasing how 1,5-diaryl substitution with electron-withdrawing groups (trifluoromethyl) could achieve isoform-selective cyclooxygenase inhibition. Crizotinib (2011) exemplified pyrazole's integration into kinase inhibitor scaffolds, leveraging its nitrogen atoms for critical hinge-region interactions in ALK and ROS1 kinases [5] [7].
The structural trajectory reveals increasing molecular complexity:
Within this historical context, 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide represents a modern iteration incorporating lessons from pyrazole medicinal chemistry:
The compound's design aligns with contemporary approaches to molecular hybridization, where known pharmacophores (brominated pyrazole + hydrazide) are combined to create new chemical entities with potentially synergistic biological activities. This strategy has yielded numerous clinical successes, including pyrazolopyrimidine derivatives in oncology and pyrazolohydrazides investigated for antimicrobial applications [5] [7].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: